![molecular formula C17H17N5O B7621862 2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide](/img/structure/B7621862.png)
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide typically involves the cycloaddition reaction between a nitrile and an azide. One common method is the reaction of 4-ethylbenzonitrile with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. This intermediate is then reacted with N-phenylacetamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of tetrazole derivatives often involves the use of triethyl orthoformate and sodium azide, or alcohols and aldehydes as starting materials. These methods are scalable and can be optimized for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions, where one of the nitrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce halogenated tetrazoles .
Aplicaciones Científicas De Investigación
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a stabilizer in photographic processes.
Mecanismo De Acción
The mechanism of action of 2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Losartan: An angiotensin II receptor blocker used to treat hypertension.
Candesartan: Another angiotensin II receptor blocker with similar uses.
Oteseconazole: An antifungal agent currently in clinical trials.
Uniqueness
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide is unique due to its specific substitution pattern on the tetrazole ring, which can influence its binding affinity and selectivity for different molecular targets. This makes it a valuable compound for exploring new therapeutic applications and understanding structure-activity relationships .
Propiedades
IUPAC Name |
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-2-13-8-10-14(11-9-13)17-19-21-22(20-17)12-16(23)18-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXBHXDSUOGUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[1-(Difluoromethyl)benzimidazol-2-yl]methyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B7621782.png)
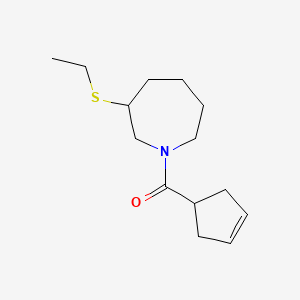
![[3-(5-Methylfuran-2-yl)morpholin-4-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B7621795.png)
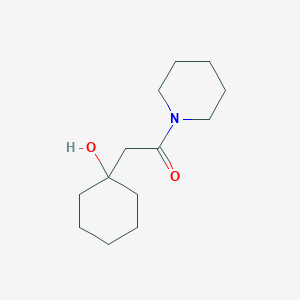
![4-Methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7621809.png)
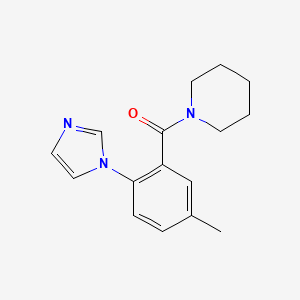
![2-Azabicyclo[2.2.1]heptan-2-yl-(3-methylcyclohexyl)methanone](/img/structure/B7621820.png)
![4-Methyl-3-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7621825.png)
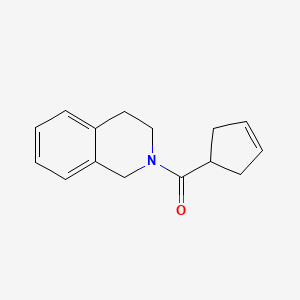
![2-Azabicyclo[2.2.1]heptan-2-yl-(3-butan-2-yl-1,2-oxazol-5-yl)methanone](/img/structure/B7621831.png)
![2-[(2-Pyridin-2-ylimidazol-1-yl)methyl]indolizine-1-carbonitrile](/img/structure/B7621836.png)
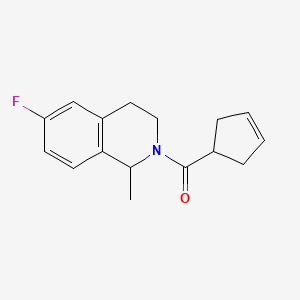
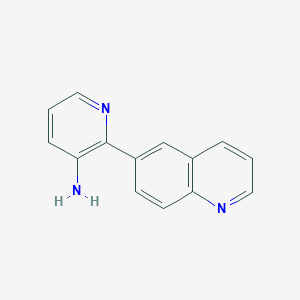
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7621853.png)
